molecular formula C10H19IO3 B14180878 Tert-butyl 6-iodohexaneperoxoate CAS No. 897037-78-4

Tert-butyl 6-iodohexaneperoxoate

Cat. No.: B14180878
CAS No.: 897037-78-4
M. Wt: 314.16 g/mol
InChI Key: ICZGVYMLCFBERD-UHFFFAOYSA-N
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Description

Tert-butyl 6-iodohexaneperoxoate is an organoperoxide compound characterized by a tert-butyl group linked to a peroxoate moiety, with a 6-iodohexane chain. This structure combines the thermal stability of the tert-butyl group with the reactivity of the peroxide functional group.

Properties

CAS No.

897037-78-4

Molecular Formula

C10H19IO3

Molecular Weight

314.16 g/mol

IUPAC Name

tert-butyl 6-iodohexaneperoxoate

InChI

InChI=1S/C10H19IO3/c1-10(2,3)14-13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3

InChI Key

ICZGVYMLCFBERD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-iodohexaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with 6-iodohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. The general reaction scheme is as follows: [ \text{tert-Butyl hydroperoxide} + \text{6-iodohexanol} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Safety measures are crucial due to the reactive nature of organic peroxides.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-iodohexaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction of the iodine atom can yield the corresponding hydrocarbon.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.

Major Products:

    Oxidation: Formation of tert-butyl 6-hydroxyhexaneperoxoate.

    Reduction: Formation of tert-butyl hexaneperoxoate.

    Substitution: Formation of tert-butyl 6-azidohexaneperoxoate or tert-butyl 6-cyanohexaneperoxoate.

Scientific Research Applications

Chemistry: Tert-butyl 6-iodohexaneperoxoate is used as an initiator in radical polymerization reactions, aiding in the synthesis of various polymers.

Biology: In biological research, this compound can be used as a probe to study oxidative stress and its effects on cellular processes.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-iodohexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Tert-butyl peroxybenzoate (TBPB)

  • Structure : Features a benzene ring substituted with a tert-butyl peroxoate group.
  • Reactivity: Widely used as a radical initiator (e.g., Trigonox® C) due to moderate thermal stability (decomposition temperature ~100–120°C). The aromatic ring stabilizes the peroxide bond, reducing spontaneous decomposition .
  • Applications : Polymerization initiator for styrene and acrylates.
  • Safety: Hazardous upon heating, releasing toxic gases like carbon monoxide .

Comparison :

  • Tert-butyl 6-iodohexaneperoxoate replaces the aromatic group with an iodoalkane chain.
  • The aliphatic chain may enhance solubility in non-polar solvents, broadening applicability in hydrophobic systems.

Tert-butyl hydroperoxide (TBHP)

  • Structure : Simplest tert-butyl peroxide, with a hydroxyl group adjacent to the peroxide bond.
  • Reactivity : Less stable than TBPB, decomposing at lower temperatures (~80°C). Used in epoxidation and oxidation reactions.
  • Safety : Highly sensitive to shock and heat, posing explosion risks.

Comparison :

  • The 6-iodohexane chain in This compound likely confers greater steric hindrance, slowing unwanted side reactions compared to TBHP. However, the iodine substituent may introduce toxicity concerns absent in TBHP.

Physicochemical Properties and Stability

Property This compound Tert-butyl peroxybenzoate (TBPB) Tert-butyl hydroperoxide (TBHP)
Molecular Formula C₁₀H₁₉IO₄ (inferred) C₁₁H₁₄O₃ C₄H₁₀O₂
Molecular Weight ~354.2 g/mol (estimated) 194.2 g/mol 90.1 g/mol
Decomposition Temp. ~90–110°C (predicted) 100–120°C ~80°C
Solubility Moderate in hydrocarbons (inferred) Soluble in organic solvents Miscible in polar solvents
Stability Moderate (iodine may lower stability) High (aromatic stabilization) Low

Key Findings :

  • The iodine atom in This compound likely reduces thermal stability compared to TBPB but enhances reactivity in halogen-specific reactions (e.g., nucleophilic substitutions).
  • Its higher molecular weight may slow diffusion in polymerization systems, requiring optimized reaction conditions .

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